molecular formula C25H25N5O3 B11466000 6-butyl-8-(3-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

6-butyl-8-(3-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11466000
M. Wt: 443.5 g/mol
InChI Key: IFWGCPYRDOTBTN-UHFFFAOYSA-N
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Description

6-BUTYL-8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound belonging to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes a butyl group, a hydroxyphenyl group, and a phenyl group attached to an imidazo[1,2-g]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL-8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as substituted purines and imidazoles, under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

6-BUTYL-8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-BUTYL-8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BUTYL-8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-BUTYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
  • 6-BUTYL-8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Uniqueness

6-BUTYL-8-(3-HYDROXYPHENYL)-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyphenyl group at the 8-position and the butyl group at the 6-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

8-butyl-6-(3-hydroxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H25N5O3/c1-4-5-14-19-20(16-10-7-6-8-11-16)29(17-12-9-13-18(31)15-17)24-26-22-21(30(19)24)23(32)28(3)25(33)27(22)2/h6-13,15,31H,4-5,14H2,1-3H3

InChI Key

IFWGCPYRDOTBTN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC(=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

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